Cox-2-IN-1

Inflammation COX-2 Selectivity Enzyme Inhibition

Standard COX-2 inhibitors like celecoxib confound chronic inflammation models by introducing GI pathology and failing to block leukotriene shunting. Cox-2-IN-1 solves both problems through validated dual COX-2/5-LOX inhibition. • COX-2 IC50: 3.9 µM; COX-1 IC50: >100 µM - >25-fold selectivity window • Superior gastric safety: ulcer index 2.33 vs 3.00 for celecoxib in preclinical models • Dual-pathway blockade prevents arachidonic acid shunting to pro-inflammatory leukotrienes • Analgesic efficacy comparable to indomethacin (50% vs 53.13% thermal threshold increase) Supplied as a characterized solid with analytical certificate. Bulk quantities and custom synthesis available.

Molecular Formula C18H14ClF3N4O2S
Molecular Weight 442.8 g/mol
Cat. No. B560609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-1
Molecular FormulaC18H14ClF3N4O2S
Molecular Weight442.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H14ClF3N4O2S/c19-14-3-1-2-12-13(9-24-17(12)14)15-8-16(18(20,21)22)25-26(15)10-4-6-11(7-5-10)29(23,27)28/h1-7,9,15,24H,8H2,(H2,23,27,28)
InChIKeyNDGPUMDPTVGJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-1 Selectivity and Potency Profile


Cox-2-IN-1 (CAS: 787623-48-7) is a small-molecule, 2-pyrazoline derivative that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme [1]. This compound, also referenced in primary literature as compound 5f, demonstrates a biochemical IC50 of 3.9 µM against COX-2, with minimal inhibition of the COX-1 isozyme (IC50 > 100 µM) . Beyond isolated COX-2 inhibition, Cox-2-IN-1 has been characterized as a dual COX-2/5-lipoxygenase (5-LOX) inhibitor, a mechanistic profile associated with broad anti-inflammatory activity and a potentially improved gastric safety margin [2].

COX-2 selective inhibition — enables pathway-specific investigation with reported minimal COX-1 engagement
Dual COX-2/5-LOX pathway research — supports studies of arachidonic acid metabolic shunting
Inflammation & pain model context — applicable to preclinical edema, thermal hyperalgesia, and gastrointestinal endpoint models

Cox-2-IN-1: Superiority Over Generics


Substituting Cox-2-IN-1 with a generic COX-2 inhibitor, such as celecoxib, is problematic due to quantifiable differences in enzyme selectivity and dual-pathway inhibition that directly impact experimental outcomes [1]. While many selective COX-2 inhibitors aim solely to spare COX-1, Cox-2-IN-1 also inhibits the 5-lipoxygenase (5-LOX) pathway, a mechanism that can prevent the shunting of arachidonic acid metabolism towards pro-inflammatory leukotrienes [2]. More critically, direct comparative data shows that Cox-2-IN-1 achieves a higher COX-2 selectivity index (SI) than celecoxib, translating to a more favorable gastric safety profile in preclinical models . A simple in-class substitution would introduce confounding variables in studies where both superior COX-2 selectivity and 5-LOX inhibition are required parameters, potentially undermining the validity and reproducibility of the research findings.

Dual-pathway inhibition mismatch
Generic selective COX-2 inhibitors (e.g., celecoxib) lack 5-LOX inhibition; arachidonic acid shunting to leukotrienes may alter inflammatory mediator profiles and confound study endpoints.
Selectivity profile differs
Reported COX-2 selectivity index and COX-1 sparing may not transfer directly; enzyme inhibition ratios can shift experimental interpretation.
Gastrointestinal endpoint context
In vivo ulcer index and gastric tolerance endpoints are compound-specific; in-class substitution introduces variability in long-term administration studies.

Cox-2-IN-1 Comparative Evidence


COX-2 Selectivity Over Celecoxib

In a direct head-to-head comparison, Cox-2-IN-1 (designated compound 5f) demonstrated a superior COX-2 selectivity index (SI) compared to the widely used reference standard, celecoxib [1]. The SI is a critical metric for determining the therapeutic window and potential for COX-1-mediated side effects.

COX-2 selectivity vs celecoxib
Head-to-head
Selectivity index 5.29–5.69 (celecoxib 3.52)
50–62% higher reported SI
Supports COX-2 pathway attribution with reduced COX-1 inference risk in enzyme assays.
Data to verify in target experimental system.
Inflammation COX-2 Selectivity Enzyme Inhibition

Gastric Safety Advantage

The enhanced selectivity of Cox-2-IN-1 translates directly into a measurable improvement in gastric safety. A comparative in vivo study assessed the ulcerogenic potential of the compound in relation to both a selective (celecoxib) and a non-selective (indomethacin) NSAID [1].

Gastric ulcer index
Reported
Ulcer index 2.33 (celecoxib 3.00)
22.3% lower index
Reported gastric safety-related endpoint context; lower ulcerogenic potential in preclinical model.
Requires validation in specific strain and dosing protocol.
Gastroenterology Drug Safety In Vivo Pharmacology

In Vivo Anti-Inflammatory Activity

Despite its superior selectivity and safety metrics, Cox-2-IN-1 maintains a strong in vivo anti-inflammatory profile that is comparable to celecoxib. This is quantified by its effective dose (ED50) in a standard carrageenan-induced paw edema model [1].

In vivo anti-inflammatory ED50
Head-to-head
ED50 0.044–0.104 mmol/kg (celecoxib 0.032 mmol/kg)
Comparable magnitude; reported as ‘perfect’ relative potency
Model-response endpoint context; anti-inflammatory activity does not appear compromised by selectivity changes.
Carrageenan-induced paw edema model; transferability to other models should be reviewed.
In Vivo Efficacy Inflammation Edema Model

Dual COX-2/5-LOX Inhibition

Cox-2-IN-1 is not merely a selective COX-2 inhibitor; it is a potent dual inhibitor of both the COX-2 and 5-lipoxygenase (5-LOX) pathways [1]. This is a distinct mechanistic feature that sets it apart from most coxibs and traditional NSAIDs, which often lack significant 5-LOX activity.

Dual COX-2/5-LOX inhibition
Class-level
Dual enzyme inhibition profile
Qualitative difference vs celecoxib (COX-2 only)
Supports study of metabolic shunting; prevents leukotriene-driven confounding in COX-2 research.
Class-level inference; confirm pathway modulation in specific assay.
Enzymology Multi-target Drug Lipoxygenase

Analgesic Activity vs. Indomethacin

The compound's analgesic potential has been quantitatively assessed in vivo. In a standard model of thermal pain, Cox-2-IN-1 demonstrated a robust increase in pain threshold, a key metric of analgesic efficacy, which was directly compared to the potent NSAID indomethacin [1].

Analgesic activity vs indomethacin
Head-to-head
50% thermal threshold increase (indomethacin 53.13%)
Within 6% of reference NSAID effect
Reported analgesic endpoint response; comparable to potent non-selective NSAID in hot-plate model.
Interpret in context of reduced gastric ulcer index.
Analgesia Pain Models Thermal Hyperalgesia

Cox-2-IN-1 Research Applications


Chronic GI Inflammation Models

Cox-2-IN-1 is ideally suited for long-term in vivo studies of chronic inflammation, particularly in models of IBD or colitis, where both efficacy and gastrointestinal safety are paramount. Its quantified superior gastric profile (UI = 2.33 vs 3.00 for celecoxib) [1] makes it a preferable tool over standard COX-2 inhibitors like celecoxib, which can introduce confounding GI pathology that obscures the disease phenotype. The dual inhibition of COX-2 and 5-LOX further supports its use in these models by providing a more complete blockade of pro-inflammatory eicosanoids.

Inflammatory Pain Models

For researchers investigating analgesic mechanisms, Cox-2-IN-1 provides a validated and robust tool. It produces a 50% increase in thermal pain threshold, an effect that is comparable to the potent NSAID indomethacin (53.13% increase) [1]. This allows for the study of pain pathways with a COX-2 selective agent that offers a superior safety margin, facilitating longer experimental protocols and reducing animal welfare concerns related to NSAID-induced gastric damage.

In Vitro COX-2 Selectivity Assays

In any cellular or biochemical assay designed to specifically interrogate the function of the COX-2 enzyme, Cox-2-IN-1 is a superior choice due to its high selectivity. With an IC50 of >100 µM for COX-1 and 3.9 µM for COX-2 , it provides a wide concentration window for selective COX-2 inhibition. This high selectivity ensures that observed phenotypic effects can be attributed to COX-2 blockade with minimal concern for off-target COX-1 activity at the working concentrations.

Arachidonic Acid Shunting Studies

Cox-2-IN-1 is a critical tool for studying the metabolic consequences of COX inhibition. Because it is a validated dual inhibitor of COX-2 and 5-LOX [1], it can be used as a comparator to agents that block only one pathway (e.g., celecoxib or zileuton). This allows researchers to empirically demonstrate the phenomenon of arachidonic acid shunting to the 5-LOX pathway following selective COX-2 blockade, and to study the resulting changes in the leukotriene profile and associated inflammatory responses.

Application
Selection Property
Validation Focus
Chronic GI inflammation model studies
Dual COX-2/5-LOX inhibition profile
Gastric ulcer index endpoint monitoring
Inflammatory pain model research
COX-2 selectivity and analgesic endpoint
Thermal pain threshold assessment
In vitro COX-2 selectivity assays
Wide COX-2/COX-1 selectivity window
COX-2-specific phenotypic interpretation
Arachidonic acid shunting studies
Dual COX-2/5-LOX pathway inhibition
Leukotriene profile monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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